4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
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Overview
Description
4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a pyrimidine ring substituted with a furan-carbonyl-pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of 2,6-dimethylpyrimidine with a furan-carbonyl-pyrrolidine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Bases such as potassium carbonate or sodium hydride are used to deprotonate the nucleophile, facilitating the substitution reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl group will produce the corresponding alcohol.
Scientific Research Applications
4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The furan-carbonyl-pyrrolidine moiety could play a crucial role in binding to the active site of the target protein, while the pyrimidine ring may enhance the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(Furan-2-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
- 4-{[1-(Thiophene-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
- 4-{[1-(Pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
Uniqueness
4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to the specific positioning of the furan ring, which can influence its reactivity and binding properties. The combination of the furan-carbonyl-pyrrolidine moiety with the pyrimidine ring provides a distinct chemical structure that can be exploited for various applications in research and industry.
Properties
IUPAC Name |
[3-(2,6-dimethylpyrimidin-4-yl)oxypyrrolidin-1-yl]-(furan-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-7-14(17-11(2)16-10)21-13-3-5-18(8-13)15(19)12-4-6-20-9-12/h4,6-7,9,13H,3,5,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXPQLVIHRWEPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)C(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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